molecular formula C22H23ClN2O3 B11257429 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B11257429
M. Wt: 398.9 g/mol
InChI Key: WPLMWXVNWMUXQH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research This compound features a chromen-2-one core structure, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethylpiperazinyl Moiety: The ethylpiperazinyl group can be attached through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromen-2-one core structure, combined with the 4-chlorophenyl and ethylpiperazinyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C22H23ClN2O3/c1-2-24-9-11-25(12-10-24)14-19-20(26)8-5-16-13-18(22(27)28-21(16)19)15-3-6-17(23)7-4-15/h3-8,13,26H,2,9-12,14H2,1H3

InChI Key

WPLMWXVNWMUXQH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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